2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide
Overview
Description
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitrobenzenesulfonamide group attached to a thiazole ring, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide typically involves the following steps:
Preparation of 2-methylthiazol-4-yl)methylamine: : This can be achieved by reacting 2-methylthiazole with an appropriate amine source under controlled conditions.
Nitration: : The resulting amine is then nitrated using nitric acid to introduce the nitro group.
Sulfonation: : Finally, the nitro compound undergoes sulfonation to attach the benzenesulfonamide group.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure the purity and yield of the product. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the nitro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as iron (Fe) and hydrogen (H2) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) and amines are used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and hydroxylamines.
Substitution: : Amides and sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is studied for its potential antibacterial and antifungal properties. It can be used to develop new drugs targeting resistant strains of bacteria and fungi.
Medicine
The compound has shown promise in medicinal chemistry for its potential therapeutic effects. It is being investigated for its use in treating various diseases, including infections and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often interacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide: : Lacks the nitro group, resulting in different reactivity and biological activity.
2-methyl-N-((2-methylthiazol-4-yl)methyl)nitrobenzene: : Similar structure but without the sulfonamide group, leading to different chemical properties.
Uniqueness
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns.
Properties
IUPAC Name |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8-3-4-11(15(16)17)5-12(8)21(18,19)13-6-10-7-20-9(2)14-10/h3-5,7,13H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSQZAKBNSQBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CSC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323000 | |
Record name | 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815439 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863510-90-1 | |
Record name | 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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